molecular formula C15H13BrClN3O3 B3013703 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide CAS No. 448251-28-3

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide

Cat. No.: B3013703
CAS No.: 448251-28-3
M. Wt: 398.64
InChI Key: VONJRKTZZOKVRX-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide is a semicarbazide derivative characterized by a 4-bromophenoxyacetyl moiety linked to a semicarbazide backbone substituted with a 4-chlorophenyl group. The presence of halogenated aromatic rings (4-bromophenoxy and 4-chlorophenyl) suggests enhanced lipophilicity and electronic effects, which may modulate binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-[[2-(4-bromophenoxy)acetyl]amino]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-10-1-7-13(8-2-10)23-9-14(21)19-20-15(22)18-12-5-3-11(17)4-6-12/h1-8H,9H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJRKTZZOKVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide typically involves multiple steps. One common route includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-chlorophenylhydrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that semicarbazones, including derivatives like 1-(2-(4-bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Inhibition of Enzymes

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown competitive inhibition, indicating a potential role in cognitive enhancement therapies .

Case Study 1: Synthesis and Evaluation

A research project synthesized a series of semicarbazones, including derivatives of this compound. The synthesized compounds were subjected to biological evaluation, revealing promising results in terms of their AChE inhibitory activity. The lead compound exhibited an IC50 value comparable to established drugs, highlighting its therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis was conducted on various semicarbazone derivatives to determine the impact of different substituents on biological activity. It was found that the presence of halogens (like bromine and chlorine) significantly enhanced antimicrobial and enzyme inhibitory activities. This insight is critical for guiding future modifications of this compound to optimize efficacy .

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related semicarbazide derivatives, focusing on molecular features, enzymatic inhibition, and pharmacological profiles.

Structural Analogues
Compound Name Key Structural Features Molecular Targets/Activity
1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide 4-Bromophenoxyacetyl + 4-chlorophenyl semicarbazide Inferred: Potential MAO/ChE inhibition or anticonvulsant activity based on structural SAR
1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (Cpd 4) 4-Bromophenyl ethylidene + 5-nitrothiazole MAO-B inhibitor (IC₅₀ = 0.212 µM, SI = 331.04)
1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide (Cpd 17) 4-Chlorophenyl-phenyl methylene + 5-nitrothiazole BuChE inhibitor (IC₅₀ = 0.024 µM)
1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (Cpd 21) 5-Bromo-2-oxoindolinylidene + 5-nitrothiazole AChE inhibitor (IC₅₀ = 0.264 µM, comparable to tacrine)
(Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide (DH-05) Dibromoisatin + 4-chlorophenyl semicarbazide Anticonvulsant (MES model), minimal neurotoxicity
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-chlorophenyl)sulfonyl)semicarbazide 4-Ethylphenoxyacetyl + 4-chlorophenyl sulfonyl Structural analog; sulfonyl group may alter enzyme binding vs. acetyl

Key Observations :

  • Halogen Substitution : Bromine and chlorine atoms enhance lipophilicity and electronic interactions. For example, compound 17 (4-chlorophenyl) shows potent BuChE inhibition, while DH-05 (4-chlorophenyl + dibromoisatin) exhibits anticonvulsant effects .
  • Backbone Modifications : The 5-nitrothiazole moiety in compounds 4, 17, and 21 significantly boosts MAO/ChE inhibition, suggesting electron-withdrawing groups improve enzyme binding .
  • Hydrogen Bonding : Semicarbazide derivatives with hydrogen-bonding capacity (e.g., NH groups) show enhanced anticonvulsant activity, as seen in DH-05 and other isatin semicarbazones .
Pharmacological Profiles

Enzyme Inhibition :

  • MAO-B Selectivity: Compound 4 (IC₅₀ = 0.212 µM) outperforms non-halogenated analogs, highlighting the role of bromine in MAO-B binding .
  • ChE Inhibition : Compound 17 (BuChE IC₅₀ = 0.024 µM) and compound 21 (AChE IC₅₀ = 0.264 µM) demonstrate that chloro and nitro groups synergize with semicarbazide to inhibit cholinesterases .

Anticonvulsant Activity :

  • DH-05 and related dibromoisatin semicarbazones show efficacy in maximal electroshock (MES) models with minimal neurotoxicity, a trait linked to the 4-chlorophenyl group .

Toxicity Considerations :

  • Thiosemicarbazides (e.g., 4-(p-chlorophenyl)thiosemicarbazone derivatives) exhibit high toxicity (oral LD₅₀ = 201 µg/kg in mice), suggesting that sulfur substitution in the semicarbazide backbone increases risk .
Structure-Activity Relationships (SAR)
  • Aryl Binding Site Size : Larger aromatic systems (e.g., dibromoisatin in DH-05) enhance anticonvulsant activity by interacting with hydrophobic pockets in ion channels .
  • Electron-Withdrawing Groups: Nitro (NO₂) and halogens (Br, Cl) improve enzyme inhibition by stabilizing charge-transfer interactions .
  • Substituent Position : Para-substituted halogens (e.g., 4-bromo or 4-chloro) optimize steric and electronic compatibility with MAO-B and AChE active sites .

Biological Activity

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C15H13BrClN3O3
  • Molecular Weight : 398.64 g/mol
  • Structural Characteristics : The compound features a semicarbazide backbone with bromophenoxy and chlorophenyl substituents, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with 2-(4-bromophenoxy)acetic acid under controlled conditions. The reaction pathway includes the formation of an intermediate that undergoes cyclization to yield the final product.

Antimicrobial Activity

Research has indicated that semicarbazone derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with halogen substitutions have demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Anticonvulsant Activity

The anticonvulsant potential of semicarbazones has been explored extensively. In particular, compounds structurally related to this compound have been tested in models such as the maximal electroshock seizure (MES) test. Results suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy management .

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of semicarbazone derivatives on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). The lead compound from a related series exhibited IC50 values indicating strong inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that semicarbazones can inhibit cancer cell proliferation. For example, research involving derivative compounds showed significant cytotoxic effects against human pancreatic and gastric cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
VSCEAC10Apoptosis induction
Lead 21SGC79010.264AChE inhibition
Compound 17Patu89880.024BuChE inhibition

Case Study 2: Neuropharmacological Effects

The neuropharmacological profile of semicarbazones has been assessed through behavioral tests in animal models. Notably, certain derivatives exhibited protective effects against induced seizures without significant neurotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. What synthetic methodologies are employed to synthesize 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reacting 4-bromophenoxy acetic acid with an activating agent (e.g., ClCO2_2Ph) in dichloromethane (DCM) with triethylamine (Et3_3N) to form an active ester intermediate .
  • Step 2 : Hydrazinolysis using hydrazine hydrate (NH2_2NH2_2\cdotH2_2O) in DCM to generate the hydrazide derivative.
  • Step 3 : Condensation with 4-chlorophenyl isocyanate or a substituted benzaldehyde (e.g., 4-BrC6_6H4_4CHO) under reflux in ethanol with acetic acid catalysis to form the semicarbazide backbone .
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the integration of aromatic protons (4-bromophenoxy and 4-chlorophenyl groups) and the semicarbazide NH signals .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}), N-H (~3300 cm1^{-1}), and C-Br/C-Cl bonds are critical for functional group verification .
  • X-ray Crystallography : Resolves the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H\cdotsO interactions) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Analgesic/Anti-inflammatory Assays : Carrageenan-induced paw edema in rodents or COX-1/COX-2 inhibition assays (IC50_{50} determination) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus, B. subtilis, or E. coli using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How does this compound interact with enzymes like urease, and what kinetic insights exist?

  • Mechanistic Studies : Hydrolysis by urease is analyzed via heavy-atom kinetic isotope effects (KIEs) to probe transition-state interactions. The leaving-group (N) and non-leaving-group (C=O) KIEs are measured using 15^{15}N-labeled semicarbazide .
  • Enzymatic Inhibition : Competitive inhibition assays with urea as a substrate, monitored by pH-stat or spectrophotometric methods .

Q. What advanced analytical methods detect trace levels of this compound in complex matrices?

  • Derivatization + HPLC : React with 4-nitrobenzoyl chloride to form a UV-active derivative, followed by HPLC separation at λ = 261 nm (LOD: 1.8 μg/L) .
  • LC-MS/MS : Direct quantification using transitions like m/z 76→31/44/59 with 15^{15}N_2$$^{13}C-labeled internal standards to minimize matrix effects .

Q. How do pH and environmental conditions influence its stability and degradation?

  • pH-Dependent Stability : Under alkaline conditions (pH 9–13), semicarbazide derivatives degrade via hydrolysis or azine formation. In acidic conditions (pH 4–8), stability improves, but residual hydrazine may react with urea compounds to regenerate the parent molecule .
  • Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while GC-MS tracks volatile byproducts (e.g., NH3_3, CO2_2) .

Q. Does this compound interfere with microbiological assays involving antibiotics like streptomycin?

  • Antagonistic Effects : At 4.0 µg/mL, semicarbazide derivatives reduce streptomycin’s MIC against B. subtilis by 50% via competitive binding to ribosomal targets .
  • Assay Design : Use checkerboard assays to quantify synergy/antagonism and adjust antibiotic dosing protocols in co-administration studies .

Q. How do structural modifications (e.g., thiosemicarbazide analogs) affect bioactivity?

  • SAR Studies : Replace the carbonyl oxygen with sulfur to enhance metal chelation and antibacterial potency. Compare IC50_{50} values against parent compounds .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial gyrase .

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